Samarium(III) Ionophore II
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Description
Samarium(III) Ionophore II, also known as 1,3,8,10-Tetraethyl-1,3,8,10-tetrahydro[1,2,3,4]tetrathiocino[5,6-d:7,8-d’]diimidazole-2,9-dithione or Et4todit, is a chemical compound that has been function tested . It has the empirical formula C14H20N4S6 and a molecular weight of 436.73 . It is used in the direct assay of Sm(III) in water samples .
Synthesis Analysis
A new nano-structured samarium ion-imprinted polymer (Sm(III)-IIP) was synthesized by precipitation polymerization . The Sm(III)-IIP nanoparticles were prepared by the copolymerization of Sm(III)–acrylic acid–4-vinylpyridine ternary complex with ethylene glycol dimethacrylate and methyl methacrylate .Molecular Structure Analysis
The molecular structure of this compound involves a hydrophilic center and a hydrophobic portion that interacts with the membrane . The structure of the complex of sodium (Na+) and the antibiotic monensin A is similar .Chemical Reactions Analysis
Samarium(II) iodide (SmI2, Kagan’s reagent) has found increasing use in chemical synthesis . It has been used in the development of numerous reactions, including the reduction of different functional groups comprising sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds, in addition to C–C bond-construction, and cascade or sequential reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 436.73 . The calcium-based lead borate glasses doped with 1 mol% Sm3+ ions were prepared using melt quenching technique . The prepared glass samples were analyzed through an X-ray diffractometer, FT-IR, Optical absorption, Emission, and fluorescence decay analysis .Mechanism of Action
Future Directions
The comprehensive investigation supports the potential of these complexes in photonic and display devices . The ternary samarium complexes (S1–S4) were synthesized and characterized, and they exhibited a hyperintense peak at around 648 nm (4G5/2 → 6H9/2) which is sensitive to ligand environment and associated with the characteristic orange-red emission .
Properties
IUPAC Name |
3,5,12,14-tetraethyl-7,8,9,10-tetrathia-3,5,12,14-tetrazatricyclo[9.3.0.02,6]tetradeca-1(11),2(6)-diene-4,13-dithione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCISCPCNYYIDSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327126 |
Source
|
Record name | NSC633113 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-53-2 |
Source
|
Record name | NSC633113 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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